molecular formula C16H13N3O2 B2891626 N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide CAS No. 1436121-82-2

N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide

Cat. No. B2891626
CAS RN: 1436121-82-2
M. Wt: 279.299
InChI Key: AHAGSSKIHBCICE-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide, also known as CCPB, is a small molecule compound that has recently gained attention in scientific research. CCPB is a potent inhibitor of the protein phosphatase 4 (PP4) and has shown potential in the treatment of various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Structural Analysis

The novel derivatives of 1-aminocyclopropane-1-carboxylic acid obtained by alkylation showcase the Z-configuration of the cyclopropane rings, indicating a specific spatial arrangement conducive for potential pharmacological activity. The detailed X-ray crystal structure analysis reveals a perpendicular disposition of the cyclopropane ring atoms to the benzamido and methoxycarbonyl moiety, highlighting the molecule's unique conformation which could influence its interaction with biological targets (Cetina et al., 2004).

Colorimetric Sensing Applications

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized through direct acylation reactions exhibited a drastic color transition from colorless to achromatic black in response to fluoride anion at mM concentrations. This unique colorimetric sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, showcasing the compound's potential as a fluoride sensor in environmental or biological contexts (Younes et al., 2020).

Medicinal Chemistry and Drug Design

The cyclopropane moiety is noted for its unique spatial and electronic features, which contribute to high metabolic stability, making it a valuable component in medicinal chemistry. Research into the direct cyclopropyl transfer reaction onto cyclic amides and azoles has developed a method that enhances the pharmaceutical industry's ability to design nitrogenated compounds with potential therapeutic applications (Gagnon et al., 2007).

Antitumor Activity

The structure and DNA-binding characteristics of CC-1065, which contains a cyclopropane ring, have been elucidated, demonstrating the molecule's potent antitumor activity and its strong interaction with DNA. This highlights the compound's therapeutic potential and its mechanism of action at the molecular level, providing insights into the design of novel antitumor agents (Chidester et al., 1981).

properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-(1H-pyrrole-3-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-10-16(6-7-16)19-15(21)12-3-1-11(2-4-12)14(20)13-5-8-18-9-13/h1-5,8-9,18H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAGSSKIHBCICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=CC=C(C=C2)C(=O)C3=CNC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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